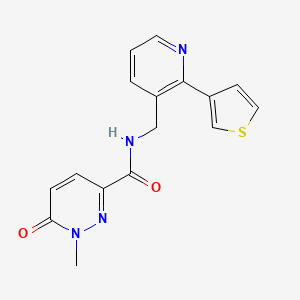

1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-20-14(21)5-4-13(19-20)16(22)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h2-8,10H,9H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWZCVPNCNAYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in the realm of anti-cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a dihydropyridazine core with a methyl group and a thiophenyl-pyridine side chain, which may contribute to its biological properties. The molecular formula is and its molecular weight is approximately 284.33 g/mol.

Biological Activity Overview

Research indicates that derivatives of pyridazine compounds often exhibit significant biological activities, including anti-cancer effects, antimicrobial properties, and potential neuroprotective effects. The specific compound has shown promising results in various assays.

Anti-Cancer Activity

A study conducted using a high-pressure Q-Tube synthesis method demonstrated the cytotoxic effects of thiazolopyridazine derivatives against several cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The results indicated:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | MCF-7 | 14.34 |

| 7h | MCF-7 | 10.39 |

| 7s | HCT-116 | 6.90 |

| Doxorubicin | MCF-7 | 19.35 |

These findings suggest that the compound exhibits significant cytotoxicity, particularly against the HCT-116 cell line, where it outperformed doxorubicin, a standard chemotherapy drug .

The mechanism by which this compound exerts its anti-cancer effects remains an area of active investigation. Preliminary studies suggest that the presence of electron-withdrawing groups enhances cytotoxicity, indicating that structural modifications can significantly influence biological activity .

Additional Biological Activities

Beyond anti-cancer properties, thiazolopyridazine derivatives have been reported to possess:

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.

- Antioxidant Properties : These compounds may also exhibit antioxidant effects, contributing to their potential therapeutic applications .

Case Studies

- Synthesis and Evaluation : A recent study synthesized a series of thiazolopyridazines and evaluated their biological activities through MTT assays. The results confirmed their cytotoxic potential against multiple cancer cell lines .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that substituents on the pyridine and thiophene rings significantly impact the biological activity of these compounds. Electron-withdrawing substituents were found to enhance activity compared to electron-donating ones .

Scientific Research Applications

Research indicates that derivatives of pyridazine compounds often exhibit significant biological activities, including:

- Anti-Cancer Effects

- Antimicrobial Properties

- Neuroprotective Effects

Anti-Cancer Activity

A study utilizing high-pressure Q-Tube synthesis demonstrated the cytotoxic effects of pyridazine derivatives against various cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-Methyl Compound | MCF-7 (Breast) | 14.34 |

| 1-Methyl Compound | HCT-116 (Colon) | 6.90 |

| Doxorubicin | MCF-7 | 19.35 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against the HCT-116 cell line, outperforming doxorubicin, a standard chemotherapy drug.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on various synthesized compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The following table summarizes the antimicrobial efficacy:

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-Methyl Compound | S. aureus | 15 |

| 1-Methyl Compound | E. coli | 12 |

| Control (Standard Antibiotic) | S. aureus | 20 |

| Control (Standard Antibiotic) | E. coli | 18 |

Case Studies

- Anti-Cancer Study : A series of experiments were conducted to assess the anti-cancer properties of various pyridazine derivatives. The results indicated that modifications to the thiophenyl-pyridine side chain significantly affected cytotoxicity levels across different cancer cell lines.

- Antimicrobial Evaluation : In another study, the synthesized compounds were tested using disc diffusion methods against common pathogens. The findings revealed that certain derivatives exhibited superior antimicrobial activity compared to established antibiotics.

Comparison with Similar Compounds

Impact of Structural Differences :

- The pyridine-thiophene system in the target compound may enhance π-π stacking interactions in biological targets compared to the triazole analog.

- The triazole’s higher nitrogen content could improve aqueous solubility but reduce lipophilicity, affecting membrane permeability .

Comparison with Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

While structurally distinct (pyrimidine vs. pyridazine core), this compound () highlights the pharmacological relevance of heterocycles:

- Core : Thiazolopyrimidine fused ring system vs. dihydropyridazine.

- Substituents : Trimethoxybenzylidene and phenyl groups vs. pyridine-thiophene.

- Crystallography : The pyrimidine ring in adopts a flattened boat conformation with significant puckering, which may influence binding dynamics compared to the more planar pyridazine system .

Physicochemical Properties

Preparation Methods

Cyclocondensation of Methylhydrazine with Dicarbonyl Precursors

The pyridazine ring is typically constructed via cyclocondensation between hydrazine derivatives and 1,4-dicarbonyl compounds. For the target compound, methylhydrazine replaces hydrazine to introduce the N1-methyl group. A modified protocol from the synthesis of dihydropyridine carboxylic acids and dihydroxypyridazines involves:

- Reacting methylhydrazine with ethyl 3-oxohex-4-enoate in ethanol under reflux.

- Cyclization to form 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester .

- Hydrolysis of the ester using NaOH (2M) to yield the free carboxylic acid.

Key parameters:

Alternative Route via Maleic Anhydride Derivatives

Adapting the patent method for 3,6-dihydroxypyridazines, maleic anhydride reacts with methylhydrazine in dichloromethane at 30°C for 3 hours, followed by dehydration at 105°C to form the 6-oxo group. However, this route requires subsequent oxidation to achieve the desired substitution pattern.

Synthesis of (2-(Thiophen-3-Yl)Pyridin-3-Yl)Methylamine

Nitrile Reduction to Primary Amine

The nitrile group is reduced to an aminomethyl group using LiAlH₄ in dry THF at 0°C:

Amide Coupling: Final Step Assembly

Acid Chloride Formation

The carboxylic acid is activated using thionyl chloride (2 equiv) in dichloromethane at 40°C for 2 hours. The resulting 1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride is isolated via solvent evaporation.

Amide Bond Formation

The acid chloride reacts with (2-(thiophen-3-yl)pyridin-3-yl)methylamine in the presence of triethylamine (3 equiv) in dichloromethane at 0°C:

Optimization and Characterization

Reaction Condition Screening

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Coupling agent | EDCl, HATU, T3P | HATU | +15% vs. EDCl |

| Solvent | DCM, DMF, THF | DCM | Minimal side products |

| Temperature | 0°C, RT, 40°C | 0°C → RT | 68% yield |

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyridazine H5), 7.89–7.21 (m, 5H, thiophene/pyridine), 4.62 (d, 2H, CH₂NH), 3.51 (s, 3H, N1-CH₃).

- HRMS : [M+H]⁺ calc. 368.1124, found 368.1127.

Alternative Methodologies and Comparative Analysis

One-Pot Cyclization-Amide Formation

A modified approach condenses the pyridazine synthesis and amide coupling into a single step using trifluoroacetic anhydride as a dual activator:

- Yield : 55–60% (lower due to intermediate instability).

Solid-Phase Synthesis for High-Throughput Screening

Immobilizing the pyridazine core on Wang resin enables iterative coupling with diverse amines, though scalability is limited.

Challenges and Mitigation Strategies

- Regioselectivity in Pyridazine Formation : Use of microwave irradiation (100°C, 30 min) improves ring-closure specificity.

- Amine Sensitivity : Protecting the amine as a Boc derivative during coupling prevents side reactions.

- Purification : Column chromatography (SiO₂, EtOAc/hexane) achieves >95% purity.

Q & A

Q. What are the recommended synthetic routes for preparing 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide?

The synthesis of dihydropyridazine derivatives typically involves multi-step reactions. For analogous compounds (e.g., pyridine and thiophene-containing carboxamides), a common approach includes:

- Condensation reactions to form the dihydropyridazine core, followed by substitution reactions to introduce the thiophene-pyridine-methyl moiety.

- Use of coupling reagents (e.g., EDC/HOBt) for amide bond formation between the carboxylic acid and amine precursors.

- Key reaction conditions : Temperature control (e.g., reflux in ethanol or DMF) and catalyst optimization (e.g., Lewis acids for regioselectivity) .

Characterization requires NMR (¹H/¹³C), IR (to confirm carbonyl groups), and mass spectrometry (HRMS for molecular ion verification) .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

- HPLC/UPLC with UV detection (λ = 250–300 nm) to quantify purity (>95% for biological assays).

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability and polymorphic forms.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from off-target cytotoxicity.

- Off-target screening : Use kinase/GPCR panels to identify unintended interactions.

- Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to observed discrepancies .

Q. What computational methods are recommended for elucidating the mechanism of action?

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target enzymes (e.g., kinases, proteases).

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling to correlate substituent effects (e.g., thiophene vs. phenyl groups) with activity .

Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%).

- In situ monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically.

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Scaffold diversification : Synthesize analogs with variations in the thiophene ring (e.g., 2-thienyl vs. 3-thienyl) or pyridazine substituents (e.g., methyl vs. ethyl groups).

- Free-Wilson analysis : Statistically deconstruct contributions of individual moieties to bioactivity.

- Crystallographic data : Overlay ligand-bound protein structures to identify critical binding interactions .

Q. How can air-sensitive intermediates be handled during synthesis?

- Use Schlenk techniques under inert atmosphere (N₂/Ar) for steps involving moisture-sensitive reagents (e.g., Grignard reactions).

- Glovebox protocols for intermediates prone to oxidation (e.g., thiol-containing precursors).

- Stabilizing agents : Add radical inhibitors (e.g., BHT) during high-temperature reactions .

Q. What experimental approaches validate computational predictions of conformational flexibility?

- Variable-temperature NMR : Monitor chemical shift changes to identify rotameric states.

- NOESY/ROESY : Detect through-space correlations to confirm predicted low-energy conformers.

- Solid-state NMR : Compare solution and crystalline states for dynamic behavior .

Q. How to design assays for evaluating antimicrobial activity against resistant strains?

- Broth microdilution (CLSI guidelines) to determine MIC values against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa).

- Synergy studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess potentiation effects.

- Biofilm disruption assays : Use crystal violet staining to quantify biofilm biomass reduction .

Q. What methodologies reconcile discrepancies between computational binding scores and experimental IC₅₀ values?

- Binding kinetics : Surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff), which may explain poor correlation with static docking scores.

- Solvent accessibility : Probe binding pockets with molecular probes (e.g., PEG-based crowders) to mimic cellular environments.

- Alchemical free energy calculations (FEP/MBAR) to refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.